Specioside

Übersicht

Beschreibung

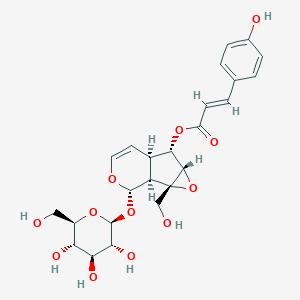

Specioside is an iridoid glucoside with a range of biological activities, including analgesic, antidyspeptic, astringent, liver stimulating, and wound healing properties . It has been isolated from various plant species, including Kigelia pinnata and Stereospermum suaveolens. This compound has also been shown to ameliorate oxidative stress and promote longevity in the model organism Caenorhabditis elegans .

Synthesis Analysis

The first total synthesis of this compound derivatives, speciosins G and P, was achieved through Sonogashira coupling from readily available starting materials . This synthesis has allowed for the exploration of the biological activities of these compounds, particularly in the wheat coleoptile bioassay, where certain derivatives showed significant activity .

Molecular Structure Analysis

The molecular structure of this compound has been established using various spectroscopic techniques, including NMR, UV-VIS, and FTIR . The electronic and spectroscopic properties of this compound have been further explored using Density Functional Theory (DFT) quantum chemical calculations, providing insights into its chemical reactivity and physical properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions during biotransformation by fungi, resulting in a range of analogs. These reactions include ester hydrolysis, hydroxylation, methylation, and hydrogenation . The non-glycosylated form of this compound was identified as a major metabolite in these biotransformation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized through computational studies. Parameters such as electric dipole moment, polarizability, and hyperpolarizability have been calculated, and thermodynamic parameters have been determined at various temperatures . The HOMO-LUMO gap energy and other reactivity indices have been discussed, providing a comprehensive understanding of this compound's chemical behavior .

In addition to its molecular properties, this compound's biological efficacy has been correlated with its electronic properties, as demonstrated by the DFT studies . The compound's ability to extend lifespan and reduce stress in C. elegans suggests potential therapeutic applications in age-related disorders .

Relevant Case Studies

This compound has been studied in the context of its stress-alleviating and lifespan-extending effects on C. elegans. At a dose of 25 μM, this compound significantly extended the lifespan of the worms by 15.47% and enhanced their tolerance to oxidative and thermal stress . These findings suggest that this compound could be a promising candidate for the development of therapeutics aimed at mitigating age-related diseases .

Wissenschaftliche Forschungsanwendungen

Oxidative Stress Alleviation and Longevity Enhancement

Specioside (6-O-coumaroylcatalpol), an iridoid glucoside, has shown remarkable stress alleviating and lifespan prolonging effects in Caenorhabditis elegans. This was the first study to delineate these actions, demonstrating this compound's potential in reducing oxidative and thermal stress, and increasing longevity in a dose-dependent manner. Particularly notable was the 15.47% lifespan extension at a 25 μM dose. These findings suggest this compound's therapeutic potential for age-related disorders due to its stress modulation properties (Asthana et al., 2015).

Biotransformation and Derivative Analysis

In a unique approach, this compound underwent fungus-mediated biotransformation, producing nineteen different analogs. This study highlights the potential of fungal biotransformation in creating novel this compound derivatives, expanding its application spectrum in pharmaceutical and biological research (Cassemiro et al., 2021).

Anti-Inflammatory Potential

This compound isolated from Tabebuia aurea demonstrated significant anti-inflammatory properties. This study focused on its effects on leucocyte recruitment in mice, providing insights into its potential therapeutic uses in treating inflammation-related disorders (Nocchi et al., 2020).

Quantum Chemical Studies

A study on this compound, alongside verminoside, involved quantum chemical calculations to explore their electronic and spectroscopic properties. This research provides a deeper understanding of the molecular characteristics of this compound, which is crucial for its application in medicinal chemistry (Saini et al., 2019).

Wirkmechanismus

Specioside is a novel iridoid glycoside extracted from Catalpa speciosa Warder (Bignoniaceae) . It has been found to possess multifunctional activities, including analgesic, antidyspeptic, astringent, liver stimulating, and wound healing properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It has been shown to have anti-inflammatory , antibacterial, antibiofilm, cytotoxic, anti-Trichomonas vaginalis, and antitrypanosomal activities

Mode of Action

It has been shown to inhibit leucocyte recruitment into the peritoneal cavity in mice injected with carrageenan , demonstrating its anti-inflammatory potential

Result of Action

This compound has been shown to have a variety of molecular and cellular effects. For example, it has been found to alleviate oxidative stress and promote longevity in Caenorhabditis elegans . It also inhibited leucocyte recruitment into the peritoneal cavity in mice, demonstrating its anti-inflammatory potential . .

Eigenschaften

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVKBJSSSJNCI-UIBFFPKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318410 | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72514-90-0 | |

| Record name | Specioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72514-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Specioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)

![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)